molecular formula C21H19N5O2 B2839208 5-Benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione CAS No. 2415511-72-5

5-Benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

Cat. No. B2839208
CAS RN: 2415511-72-5
M. Wt: 373.416
InChI Key: CTPAILFLJKBWQI-UHFFFAOYSA-N
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Description

The compound “5-Benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves several steps. One such reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is complex and can vary depending on the specific derivative. The structure is composed of a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives are diverse and can involve various targets. These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine derivatives is related to their ability to inhibit various targets mentioned above. This inhibition can disrupt the signaling pathways of these targets, leading to a range of biological effects .

Future Directions

Pyrido[2,3-d]pyrimidine derivatives have shown promise in various areas of medicinal chemistry, particularly as anticancer agents . Future research will likely continue to explore the therapeutic potential of these compounds, with a focus on designing new selective, effective, and safe anticancer agents .

properties

IUPAC Name

5-benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-23-18-9-22-8-7-15(18)19(24-13)25-11-16-17(12-25)21(28)26(20(16)27)10-14-5-3-2-4-6-14/h2-9,16-17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPAILFLJKBWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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